{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol
Description
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenylsulfanyl group at position 5, a methyl group at position 1, a phenyl group at position 3, and a hydroxymethyl-thiophen-2-yl moiety at position 4. Its molecular formula is C21H16ClN2OS2, with a molecular weight of 418.95 g/mol (calculated). The compound is structurally characterized by the integration of sulfur-containing groups (sulfanyl and thiophene) and aromatic systems, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-thiophen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2OS2/c1-24-21(27-16-11-9-15(22)10-12-16)18(20(25)17-8-5-13-26-17)19(23-24)14-6-3-2-4-7-14/h2-13,20,25H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOTVDGPZAAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CS3)O)SC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol, also known by its CAS number 318959-22-7, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H17ClN2OS, with a molar mass of 344.86 g/mol. It has a melting point ranging from 115 to 117 °C. The structure features a pyrazole ring with various substituents, including a chlorophenyl group and a thiophenol moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2OS |
| Molar Mass | 344.86 g/mol |
| Melting Point | 115-117 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent introduction of the sulfanyl and thiophenol groups. The synthetic route often requires specific catalysts and reaction conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy. For instance, studies have shown that related pyrazole derivatives demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its potential anticancer activity . In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism is believed to involve the modulation of specific signaling pathways associated with cancer growth .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
Hypoglycemic Effects
Preliminary investigations into the hypoglycemic effects suggest that it may help in lowering blood glucose levels in diabetic models. This effect is attributed to its ability to enhance insulin sensitivity and modulate glucose metabolism .
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structural importance of the chlorophenyl group in enhancing antibacterial properties . -
Anticancer Activity Assessment
In a study focusing on anticancer properties, compounds similar to this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology . -
Enzyme Inhibition Research
Research on enzyme inhibition revealed that this compound could effectively inhibit COX enzymes, which play a role in inflammation and pain pathways. This finding supports its potential use as an anti-inflammatory agent .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, which can be categorized into several key areas:
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. It has shown effectiveness against various bacterial strains, such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, derivatives similar to this compound have reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, indicating strong antibacterial activity .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Molecular docking studies suggest that it can effectively scavenge free radicals, thereby potentially mitigating oxidative stress-related damage in biological systems .
Anti-inflammatory Effects
In addition to its antioxidant capabilities, the compound may exhibit anti-inflammatory effects. This is crucial for developing therapies targeting inflammatory diseases, where modulation of inflammatory pathways is necessary .
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study 1: Antimicrobial Agent Development
A study focusing on the synthesis of pyrazole derivatives revealed that modifications to the sulfanyl group significantly impacted antimicrobial activity. The synthesized compounds were tested against a panel of pathogens, demonstrating promising results for future drug development .
Case Study 2: Antioxidant Research
In another investigation, computational methods were employed to assess the antioxidant potential of this compound alongside other pyrazole derivatives. The results indicated that specific structural modifications could enhance radical scavenging activity, suggesting pathways for optimizing therapeutic agents targeting oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Analogs
{5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol (CAS 318247-56-2) serves as a direct halogen-substituted analog. Replacing the 4-chlorophenyl group with bromine increases molecular weight to 375.29 g/mol (vs. Bromine’s larger atomic radius may also influence crystal packing and intermolecular interactions .
| Property | Target Compound (Cl) | Bromo Analog (Br) |
|---|---|---|
| Molecular Formula | C17H15ClN2OS | C17H15BrN2OS |
| Molecular Weight (g/mol) | 354.83 | 375.29 |
| Key Substituent | 4-ClPh-S | 4-BrPh-S |
Thiophene-Containing Pyrazoles
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol (CAS 372190-27-7) shares the pyrazole-thiophene-methanol backbone but lacks the sulfanyl group.
Trifluoromethyl-Substituted Analog
[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS sc-317875) replaces the phenyl group at position 3 with a trifluoromethyl (-CF3) group. The electron-withdrawing -CF3 substituent enhances electrophilicity, which may improve binding affinity in therapeutic targets (e.g., enzymes or receptors). However, this substitution increases molecular weight to 397.80 g/mol .
Pyrazole Carboxamide Derivative
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide features a carboxamide group instead of the thiophene-methanol moiety. The carboxamide group introduces hydrogen-bonding capability, which could enhance interactions with biological targets but may reduce lipophilicity compared to the target compound .
Intermolecular Interactions
Noncovalent interactions (e.g., van der Waals forces, hydrogen bonding) play a critical role in the stability and function of pyrazole derivatives. The thiophene and sulfanyl groups in the target compound may engage in π-π stacking and sulfur-mediated interactions, as observed in isostructural thiazole derivatives (). Computational tools like Multiwfn () and interaction analysis methods () can elucidate these interactions .
Q & A
Q. How can the crystal structure of this compound be determined experimentally?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Key steps include:
- Growing high-quality crystals via solvent evaporation or diffusion methods.
- Data collection using a diffractometer (e.g., Bruker SMART CCD) with Mo/Kα radiation.
- Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL .
- Validation using software like PLATON to assess geometric parameters and intermolecular interactions. For example, reports monoclinic symmetry (space group P2₁/c) with refined R values below 0.05 .
Q. What synthetic routes are available for preparing this compound?
Answer: Common strategies involve:
- Mannich reaction : Functionalizing pyrazole cores with sulfanyl or hydroxymethyl groups, as seen in for analogous chlorophenyl-pyrazole derivatives .
- Multicomponent coupling : Combining thiophene aldehydes with pyrazole precursors under acidic catalysis. highlights similar protocols using p-toluenesulfonic acid in refluxing xylene .
- Post-synthetic modifications : Hydroxyl group introduction via oxidation of a ketone intermediate, as demonstrated in for pyrazolone derivatives .
Q. How can purity and structural identity be confirmed post-synthesis?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Spectroscopy :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm).
- FTIR : Confirming hydroxyl (O–H stretch ~3200 cm⁻¹) and sulfanyl (C–S stretch ~650 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., m/z 380.84 for [M+H]<sup>+</sup> as in ) .
Advanced Research Questions
Q. How do noncovalent interactions influence the solid-state packing of this compound?
Answer: Noncovalent interactions (NCIs) can be analyzed via:
- Hirshfeld surface analysis : Quantifying close contacts (e.g., H···Cl, π–π stacking) using CrystalExplorer. reveals intermolecular O–H···O hydrogen bonds stabilizing the lattice .
- Quantum chemical tools : Multiwfn software calculates electron density-derived metrics (e.g., reduced density gradient, RDG) to map van der Waals and steric interactions . For example, highlights π–π interactions between thiophene and chlorophenyl groups .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier orbitals (HOMO-LUMO gaps), electrostatic potential surfaces (EPS), and Fukui indices for nucleophilic/electrophilic sites .
- Wavefunction analysis : Multiwfn evaluates bond orders (e.g., Mayer or Wiberg indices) to assess delocalization in the pyrazole-thiophene system .
- Molecular docking : For bioactive derivatives, dock into target proteins (e.g., COX-2) using AutoDock Vina, guided by pyrazolone’s known anti-inflammatory SAR .
Q. How can structural modifications enhance biological activity?
Answer: Structure-activity relationship (SAR) studies suggest:
- Substituent effects : Electron-withdrawing groups (e.g., –Cl) on the phenyl ring improve metabolic stability ( shows sulfonamide derivatives with enhanced COX-2 inhibition) .
- Bioisosteric replacements : Replacing the hydroxyl group with a methoxy or trifluoromethyl moiety (as in ) to modulate lipophilicity and bioavailability .
- Metal complexation : Coordinating the hydroxyl group to transition metals (e.g., Cu(II)) may amplify antimicrobial activity, as seen in pyrazolone-metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
